N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide
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Overview
Description
N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide typically involves the condensation of 4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2-methylbenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-5-bromo-1-[(morpholin-4-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-methoxybenzohydrazide
- N’-[(3Z)-5-bromo-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenyl)acetohydrazide
Uniqueness
N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H14BrN3O2 |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-methylbenzamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-9-5-3-4-6-11(9)16(22)21-20-15-13-12(19-17(15)23)8-7-10(2)14(13)18/h3-8,19,23H,1-2H3 |
InChI Key |
ZNTPVJNICKJAGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2N=NC(=O)C3=CC=CC=C3C)O)Br |
Origin of Product |
United States |
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